Cardanol monoene
Overview
Description
- It belongs to the class of monophenols and has the chemical formula C21H34O with a molecular weight of 302.49 g/mol .
- Cashew nut shell liquid is a natural source of this compound, and it has various biological activities.
Cardanol monoene: ) is a phenol derived from cashew nut shell liquid.
Mechanism of Action
Target of Action
Cardanol monoene, a phenolic compound found in cashew nut shell liquid, is primarily targeted towards the synthesis of bio-based monomers . It has unique structural features that make it an important starting material for various chemicals and products .
Mode of Action
This compound interacts with its targets through a process known as ozonolysis. This process involves the reaction of this compound with ozone to produce unique monomers such as 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal . The ozonolysis of this compound is a fast reaction and is least influenced by the axial-dispersion in the reactor at prevailing operating conditions .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of bio-based monomers via continuous flow ozonolysis . The direct ozonolysis of this compound produces unique monomers, which are crucial for the synthesis of high-value bio-based monomers .
Pharmacokinetics
The complete conversion of this compound was obtained at the ozone to cardanol molar flow ratios greater than 2 at all temperatures varied in the range of -10 °c to 20 °c . This suggests that this compound may have good bioavailability due to its high conversion rate.
Result of Action
The result of this compound’s action is the production of unique monomers such as 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal . These monomers are crucial for the synthesis of high-value bio-based monomers, which have potential interest in industry, such as epoxy and acrylic monomers, plasticizers, and surfactants .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the ozone to cardanol molar flow ratios . The complete conversion of this compound was obtained at the ozone to cardanol molar flow ratios greater than 2 at all temperatures varied in the range of -10 °C to 20 °C . This suggests that this compound’s action, efficacy, and stability are highly dependent on these environmental factors.
Biochemical Analysis
Biochemical Properties
Cardanol monoene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with tyrosinase, an enzyme involved in melanin synthesis. This compound reversibly inhibits tyrosinase with an IC50 value of 56 µM in vitro . Additionally, it interacts with reactive oxygen species (ROS), leading to the induction of apoptosis in certain cell types . These interactions highlight the potential of this compound in modulating biochemical pathways and cellular processes.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In M14 melanoma cells, it halts the cell cycle at the S phase and inhibits cell proliferation in a dose- and time-dependent manner . Furthermore, this compound induces apoptosis via the intrinsic pathway following the accumulation of reactive oxygen species . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to tyrosinase, inhibiting its activity and thereby affecting melanin synthesis . Additionally, this compound induces the accumulation of reactive oxygen species, leading to oxidative stress and subsequent apoptosis . These molecular interactions highlight the compound’s potential in modulating enzyme activity and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that its inhibitory effects on cell proliferation and induction of apoptosis are both dose- and time-dependent . The stability and degradation of this compound in vitro and in vivo are crucial factors that influence its long-term effects on cellular function. Understanding these temporal effects is essential for optimizing its use in various applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as inhibition of cell proliferation and induction of apoptosis. At higher doses, this compound may exhibit toxic or adverse effects . Understanding the threshold effects and potential toxicity is crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as lipoxygenase, which catalyzes the peroxidation of linoleic acid . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with various transporters and binding proteins. Its hydrophobic nature allows it to accumulate in lipid-rich regions, affecting its localization and accumulation within cells . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by its structural features and interactions with cellular components. It is primarily localized in lipid-rich regions such as the endoplasmic reticulum and lipid droplets . These localizations can affect its activity and function, highlighting the importance of understanding its subcellular distribution for optimizing its use in various applications.
Preparation Methods
- Cardanol monoene can be obtained from cashew nut shell liquid through extraction and purification processes.
- Industrial production methods involve solvent extraction followed by distillation or chromatography to isolate this compound.
Chemical Reactions Analysis
- Cardanol monoene undergoes various chemical reactions:
- Oxidation : It can be oxidized using reagents like potassium permanganate or chromic acid.
- Reduction : Reduction with hydrogen gas or metal hydrides yields reduced derivatives.
- Substitution : this compound can undergo electrophilic aromatic substitution reactions.
- Major products include oxidized or reduced forms of this compound.
Scientific Research Applications
- Chemistry : Cardanol monoene serves as a precursor for synthesizing resins, coatings, and surfactants due to its unique structure.
- Biology : Researchers study its antioxidant properties and potential health benefits.
- Medicine : Investigations focus on its anti-inflammatory and anticancer effects.
- Industry : this compound finds applications in adhesives, varnishes, and polymer materials.
Comparison with Similar Compounds
- Cardanol monoene’s uniqueness lies in its specific structure and biological activities.
- Similar compounds include other phenolic derivatives from natural sources, such as catechol and resorcinol.
Properties
IUPAC Name |
3-[(Z)-pentadec-8-enyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h7-8,15,17-19,22H,2-6,9-14,16H2,1H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKVIMNNMLKUGJ-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30872878 | |
Record name | 3-[(8Z)-Pentadec-8-en-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501-26-8 | |
Record name | Ginkgol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cardanol monoene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(8Z)-Pentadec-8-en-1-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30872878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARDANOL MONOENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7D0J5LYPB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Cardanol Monoene (CM) against melanoma cells?
A1: CM has been shown to induce apoptosis in M14 human melanoma cells through a mitochondria-mediated pathway. [] This involves several key steps:
- Increased ROS production: CM treatment leads to an accumulation of reactive oxygen species (ROS) within the cells. []
- Mitochondrial dysfunction: The elevated ROS levels cause a collapse of the mitochondrial membrane potential (ΔΨm). []
- Activation of caspases: This mitochondrial dysfunction triggers the release of cytochrome C from the mitochondria into the cytosol, activating the caspase cascade, a hallmark of apoptosis. []
- Induction of apoptosis: This cascade leads to the activation of caspase-3 and PARP cleavage, ultimately resulting in cell death. []
Q2: What is the role of the Bcl-2 family of proteins in CM-induced apoptosis?
A2: Western blot analysis revealed that CM treatment increased the Bax/Bcl-2 ratio in M14 melanoma cells. [] The Bcl-2 family of proteins plays a crucial role in regulating apoptosis, with Bax promoting apoptosis and Bcl-2 inhibiting it. Therefore, the increased Bax/Bcl-2 ratio suggests that CM tips the balance towards apoptosis.
Q3: What is the structural characterization of CM?
A3: While the provided abstracts do not specify the spectroscopic data, CM is a long-chain alkylphenol. [] Its chemical structure consists of a phenol ring with a C15 alkyl chain at the meta position, containing one double bond. []
Q4: Does CM exhibit any antiparasitic activity?
A4: Research suggests that CM, along with other alkyl phenols isolated from Anacardium othonianum nuts, possesses moderate antileishmanial activity against Leishmania amazonensis promastigotes in vitro. []
Q5: What are the potential applications of CM besides its anti-cancer activity?
A5: Although the provided research mainly focuses on the anti-cancer and antiparasitic activities of CM, its unique structure suggests potential applications in other fields. CM, being a natural product with a phenolic structure, might possess antioxidant properties. [] Further research is needed to explore these potential applications.
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